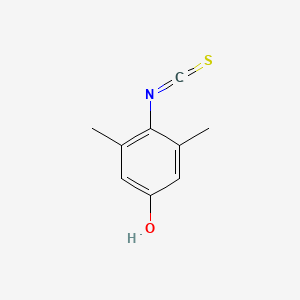
(S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3 is a chiral compound that is often used in organic synthesis and research. The compound features a toluenesulfonyl group, which is a common protecting group in organic chemistry, and a deuterium-labeled hexane chain. The presence of deuterium atoms makes this compound useful in various scientific studies, including those involving reaction mechanisms and metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3 typically involves the following steps:
Starting Material: The synthesis begins with (S)-2-Methyl-1-hexanol, which is a chiral alcohol.
Protection of Hydroxyl Group: The hydroxyl group of (S)-2-Methyl-1-hexanol is protected by reacting it with p-toluenesulfonyl chloride in the presence of a base such as pyridine. This forms (S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane.
Deuterium Labeling: The final step involves the introduction of deuterium atoms. This can be achieved through various methods, such as catalytic hydrogenation using deuterium gas or exchange reactions with deuterated solvents.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
(S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3 undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The toluenesulfonyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include halides, alkoxides, and amines.
Reduction: The compound can be reduced to (S)-2-Methyl-1-hexanol-d3 using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation reactions can convert the compound into corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) in acetone or potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Nucleophilic Substitution: Depending on the nucleophile, products can include (S)-2-Methyl-1-iodohexane-d3, (S)-2-Methyl-1-alkoxyhexane-d3, or (S)-2-Methyl-1-aminohexane-d3.
Reduction: (S)-2-Methyl-1-hexanol-d3.
Oxidation: Corresponding ketones or carboxylic acids.
科学的研究の応用
(S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3 has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules. The deuterium labeling helps in studying reaction mechanisms through isotopic effects.
Biology: Employed in metabolic studies to trace the pathways of deuterium-labeled compounds in biological systems.
Medicine: Utilized in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.
Industry: Applied in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.
作用機序
The mechanism of action of (S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3 depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the toluenesulfonyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In reduction reactions, the deuterium atoms are retained, providing insights into reaction pathways and mechanisms.
類似化合物との比較
Similar Compounds
- (S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane
- (S)-2-Methyl-1-hexanol
- (S)-2-Methyl-1-iodohexane-d3
Uniqueness
(S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3 is unique due to its combination of chirality and deuterium labeling. This makes it particularly valuable in studies involving isotopic effects and chiral synthesis. The presence of the toluenesulfonyl group also enhances its reactivity in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
1329610-58-3 |
|---|---|
分子式 |
C14H22O3S |
分子量 |
273.405 |
IUPAC名 |
[(2S)-2-(trideuteriomethyl)hexyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H22O3S/c1-4-5-6-13(3)11-17-18(15,16)14-9-7-12(2)8-10-14/h7-10,13H,4-6,11H2,1-3H3/t13-/m0/s1/i3D3 |
InChIキー |
AOWAQOSWMSVFSV-LPCKOZKESA-N |
SMILES |
CCCCC(C)COS(=O)(=O)C1=CC=C(C=C1)C |
同義語 |
(2S)-2-(Methyl-d3)-1-hexanol 4-Methylbenzenesulfonate; (S)-2-(Methyl-d3)-1-hexyl Tosylate; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587170.png)

![4-[(1R)-1-(Acetylamino)ethyl]benzoic acid](/img/structure/B587175.png)


![(7S,8AS)-7-mercapto-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B587188.png)
![(1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol](/img/structure/B587190.png)
![2-[3-[(2-Methoxyethoxy)methoxy]phenyl]oxirane](/img/structure/B587191.png)
